molecular formula C10H9N3 B8520069 2-(2-Pyrazinyl)aniline

2-(2-Pyrazinyl)aniline

Cat. No. B8520069
M. Wt: 171.20 g/mol
InChI Key: UFEZYIUCAHEPAC-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

To tert-butyl 2-(2-pyrazinyl)phenylcarbamate (0.62 g, 2.29 mmol), dichloromethane (10 mL), and anisole (1 mL) was added trifluoroacetic acid (10 mL). The reaction mixture was stirred at room temperature under a nitrogen atmosphere for 4 h and allowed to stand at room temperature overnight. The reaction mixture was concentrated in vacuo to give 0.41 g of 2-(2-pyrazinyl)aniline, which was coupled with CMI (0.20 g, 1.3 mmol), under conditions described in the general procedure for CMI couplings, to give 0.022 g of N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(2-pyrazinyl)aniline.
Name
tert-butyl 2-(2-pyrazinyl)phenylcarbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13]C(=O)OC(C)(C)C.C1(OC)C=CC=CC=1.FC(F)(F)C(O)=O>ClCCl>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13]

Inputs

Step One
Name
tert-butyl 2-(2-pyrazinyl)phenylcarbamate
Quantity
0.62 g
Type
reactant
Smiles
N1=C(C=NC=C1)C1=C(C=CC=C1)NC(OC(C)(C)C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under a nitrogen atmosphere for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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